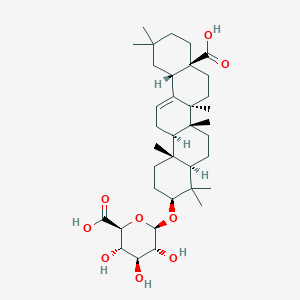

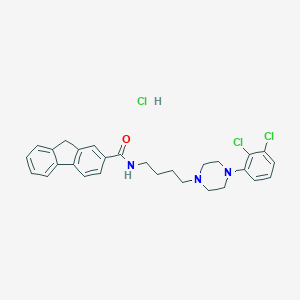

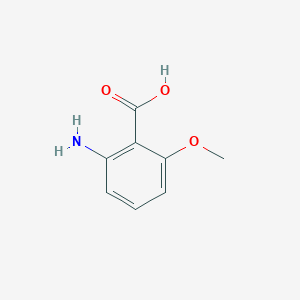

![molecular formula C10H12N4O2 B051815 Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate CAS No. 114040-29-8](/img/structure/B51815.png)

Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate

Overview

Description

Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is a chemical compound with the CAS Number: 114040-29-8. It has a molecular weight of 220.23 .

Synthesis Analysis

This compound has been synthesized as a key intermediate in the design and synthesis of novel anthranilic diamides . The synthesis process involved the use of microwave irradiation . In another study, the compound was produced in reactions with cobalt (II) chloride in a 1:1 and 1:2 molar ratio .Molecular Structure Analysis

The molecular structure of this compound has been identified by means of elemental analysis, IR, 1H NMR, and MS spectra . The structure of the compound is also isoelectronic with that of purines .Chemical Reactions Analysis

The compound has been used in the synthesis of complexes in reactions with cobalt (II) chloride . It has also been used as a key intermediate in the synthesis of novel anthranilic diamides .Physical And Chemical Properties Analysis

The compound has a molecular weight of 220.23 . More specific physical and chemical properties were not found in the search results.Scientific Research Applications

Synthesis and Biological Activities :

- It is a key intermediate in the synthesis of novel anthranilic diamides, which are designed for potential biological activities (Dong, Liu, Xu, & Li, 2008).

- Novel triazolopyrimidine-carbonylhydrazone derivatives have been synthesized starting from this compound, showing excellent fungicidal activities (Li De-jiang, 2008).

- It served as a starting material for synthesizing derivatives with herbicidal and fungicidal activities (Long De, 2006).

Antituberculous Potential :

- Structural analogs, including ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, have been synthesized and evaluated for tuberculostatic activity (Titova, Filatova, Fedorova, Rusinov, & Charushin, 2019).

Influenza Virus Inhibition :

- A study on the synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines identified a compound with the ability to inhibit influenza virus RNA polymerase (Massari et al., 2017).

Organic Light-emitting Properties :

- The design and synthesis of a derivative self-assembled into supramolecular microfibers with blue organic light-emitting properties were reported (Liu, Wang, Zhu, Tu, & Yang, 2008).

Antitumor Activity :

- A novel compound synthesized from this compound demonstrated significant in vitro antitumor activities against human lung and hepatocellular carcinoma cell lines (Gomha, Muhammad, & Edrees, 2017).

Green Chemistry in Synthesis :

- New protocols using an efficient additive were introduced for the synthesis of ethyl 5-amino-7-(4-phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate esters, highlighting an approach aligned with green chemistry principles (Khaligh et al., 2020).

Mechanism of Action

Target of Action

Compounds with a similar 1,2,4-triazolo[1,5-a]pyrimidine scaffold have been found to exhibit various activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets are involved in a wide range of biological processes, including inflammation, oxygen sensing, and signal transduction .

Mode of Action

It’s worth noting that similar 1,2,4-triazolo[1,5-a]pyrimidine compounds have been shown to inhibit their targets by binding to the active site, thereby preventing the normal functioning of the target proteins .

Biochemical Pathways

Given the potential targets of similar compounds, it can be inferred that this compound may influence pathways related to inflammation, oxygen sensing, and signal transduction .

Result of Action

Similar compounds have been shown to exhibit anti-inflammatory activity, suggesting that this compound may also have potential anti-inflammatory effects .

Future Directions

properties

IUPAC Name |

ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O2/c1-4-16-9(15)8-12-10-11-6(2)5-7(3)14(10)13-8/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAUUKECCWYKGRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN2C(=CC(=NC2=N1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60362777 | |

| Record name | ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60362777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

114040-29-8 | |

| Record name | ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60362777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate in the development of new anthranilic diamides?

A1: this compound (7) serves as a crucial intermediate in synthesizing a novel class of anthranilic diamides containing the 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine moiety []. The research focuses on developing new insecticidal agents, and this specific intermediate plays a vital role in achieving that goal.

Q2: How was this compound synthesized in this study?

A2: The researchers employed microwave irradiation to synthesize this compound (7) []. This method is advantageous for its speed and efficiency compared to traditional synthetic routes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

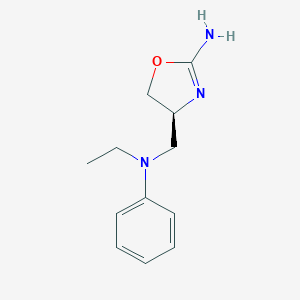

![1-Isocyanato-4-[3-(4-isocyanatophenoxy)-2,2-bis[(4-isocyanatophenoxy)methyl]propoxy]benzene](/img/structure/B51743.png)

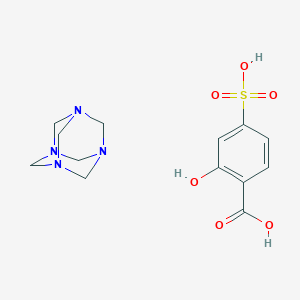

![3-[(2-Carboxyethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B51763.png)

![1-[(Pyrrolidin-1-yl)methyl]piperazine](/img/structure/B51765.png)